2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine
Description
2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine is a bicyclic heterocyclic compound featuring a thiophene ring fused to a dihydropyran (pyran) ring.
Properties
Molecular Formula |
C7H8BrNOS |
|---|---|
Molecular Weight |
234.12 g/mol |
IUPAC Name |
2-bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine |
InChI |
InChI=1S/C7H8BrNOS/c8-7-6(9)4-1-2-10-3-5(4)11-7/h1-3,9H2 |
InChI Key |
XMCHAWCUPSQHQD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1C(=C(S2)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine typically involves the bromination of a thienopyran precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding thiol or amine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted thienopyran derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol or amine derivatives.
Scientific Research Applications
2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the thienopyran ring system play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
The compound belongs to the broader class of fused thiophene derivatives. Key structural analogs include:
Key Observations :
- Substituent Effects: The bromine at position 2 may enhance electrophilicity for substitution reactions compared to clopidogrel’s chlorine and ester groups . The amine group offers nucleophilic reactivity distinct from cyano or imino groups in other analogs .
Physico-Chemical Properties
Biological Activity
2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article compiles available research findings on its biological activity, including antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyran core, which is known for its diverse biological activities. The presence of the bromine atom at the 2-position and the amine group at the 3-position may influence its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈BrN₁S |
| Molecular Weight | 215.11 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that compounds with similar thieno[2,3-c]pyran structures exhibit significant antimicrobial activity. A study on related thienopyrimidinone derivatives demonstrated strong antibacterial effects against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were notably low for several derivatives in this class .
Table 2: Antimicrobial Activity of Thienopyrimidinone Derivatives
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 4c | 10 | S. aureus |
| 4e | 15 | E. coli |
| 5g | 12 | M. tuberculosis |
These findings suggest that modifications to the thieno[2,3-c]pyran structure could enhance antibacterial properties, potentially applicable to 2-bromo derivatives.
Anticancer Activity
The anticancer potential of thieno derivatives has been explored extensively. For instance, compounds similar to thieno[2,3-c]pyran have shown promising results in inhibiting cancer cell proliferation in various tumor cell lines. A recent study reported that certain thienopyridine derivatives exhibited IC50 values in the nanomolar range against cervical adenocarcinoma cells (HeLa), indicating potent antiproliferative effects .
Table 3: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 0.87 |
| Compound B | A375 | 1.7 |
| Compound C | HCT116 | 0.55 |
These results highlight the potential of thieno-based compounds in cancer therapy.
Other Biological Activities
Beyond antimicrobial and anticancer properties, thieno derivatives have shown promise in various other biological activities:
- Anti-inflammatory : Some studies indicate that thieno compounds can inhibit inflammatory pathways.
- Antidiabetic : Certain derivatives have demonstrated effects on glucose metabolism.
- Neuroprotective : Research is ongoing into their potential in treating neurodegenerative diseases.
Summary of Biological Activities
| Activity Type | Evidence Level |
|---|---|
| Antimicrobial | Strong |
| Anticancer | Moderate to Strong |
| Anti-inflammatory | Emerging |
| Antidiabetic | Preliminary |
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of various thieno derivatives for their biological activity. The study employed molecular docking techniques to predict interactions with target proteins involved in cancer progression and inflammation pathways. The findings supported the hypothesis that structural modifications could lead to enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
